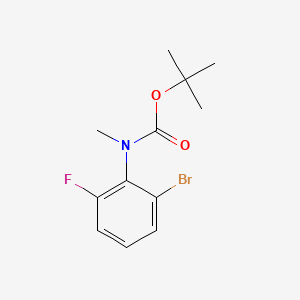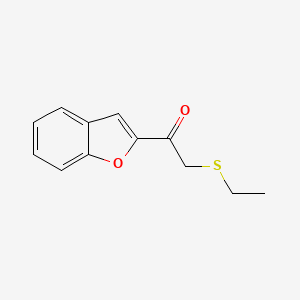
Z-Thr-otbu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Thr-otbu, also known as N-Cbz-L-Threonine tert-butyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which help prevent unwanted side reactions during the synthesis process. The compound is characterized by its stability and ease of handling, making it a valuable reagent in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Z-Thr-otbu can be synthesized through the reaction of tert-butyl 2,2,2-trichloroacetimidate with N-Cbz-L-Threonine. The reaction typically involves the use of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a solid support and then cleaved off once the synthesis is complete .
化学反応の分析
Types of Reactions
Z-Thr-otbu undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under acidic conditions, allowing for further functionalization of the threonine residue.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Coupling Reactions: This compound is often used in coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl protecting group.
Coupling Reagents: Reagents like HATU or DIC are used to facilitate the formation of peptide bonds.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are frequently used.
Major Products Formed
The major products formed from reactions involving this compound are typically peptides with threonine residues. The protective groups are removed to yield the final peptide product, which can then be further modified or used in various applications .
科学的研究の応用
Chemistry
In chemistry, Z-Thr-otbu is used extensively in the synthesis of peptides and proteins. Its protective groups help prevent side reactions, allowing for the efficient assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. The compound’s stability and ease of use make it a valuable tool in these studies .
Medicine
In medicine, peptides synthesized with this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug delivery systems, targeting specific cells or tissues in the body .
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide-based drugs. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of these compounds .
作用機序
The mechanism of action of Z-Thr-otbu involves its role as a protective group in peptide synthesis. The tert-butyl ester and N-Cbz groups protect the threonine residue from unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, these protective groups are removed under acidic conditions, yielding the final peptide product .
類似化合物との比較
Similar Compounds
Z-Tyr-OtBu: A tyrosine derivative with similar protective groups used in peptide synthesis.
Fmoc-Thr(tBu)-OH: Another threonine derivative used in peptide synthesis, but with different protective groups.
Uniqueness
Z-Thr-otbu is unique in its combination of protective groups, which provide stability and ease of handling during peptide synthesis. Its use in automated peptide synthesizers and solid-phase peptide synthesis techniques further enhances its utility in both research and industrial applications .
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
tert-butyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 |
InChIキー |
ZRQUTSHDNGTITM-YPMHNXCESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
正規SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)


![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)

![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)






![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
